Methyl 2-[benzenesulfonyl(methyl)amino]acetate
Description
Properties
IUPAC Name |
methyl 2-[benzenesulfonyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(8-10(12)15-2)16(13,14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGYBAUTKKAFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 2-[benzenesulfonyl(methyl)amino]acetate is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical process in protein maturation.
Mode of Action
It is known that the compound interacts with its target, methionine aminopeptidase 2, and potentially inhibits its function. This interaction and subsequent inhibition can lead to changes in protein maturation processes within the cell.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in protein synthesis and maturation. By inhibiting Methionine aminopeptidase 2, the compound can disrupt the normal process of removing the amino-terminal methionine residue from nascent proteins
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Methionine aminopeptidase 2. By inhibiting this enzyme, the compound could potentially disrupt protein maturation processes, leading to various downstream effects. .
Biological Activity
Methyl 2-[benzenesulfonyl(methyl)amino]acetate, a compound with the molecular formula CHNOS and a molecular weight of 243.28 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 243.28 g/mol
- InChI Key : InChI=1S/C10H13NO4S/c1-11(8-10(12)15-2)16(3,4)5/h8H,1-2H3,(H,12,15)
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity. For instance, studies have shown that related compounds can inhibit cell cycle progression in various cancer cell lines. Specifically, a compound structurally akin to this compound demonstrated low micromolar activity against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431), blocking the cell cycle in mitosis through inhibition of tubulin polymerization .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. These interactions may modulate enzyme activity or alter signal transduction pathways, leading to antiproliferative effects. The presence of the benzenesulfonyl group is thought to enhance binding affinity to target proteins, which could be pivotal for its biological activity.
In Vitro Studies
- Anticancer Activity : A study evaluating various sulfonamide derivatives reported that compounds with similar structural features to this compound showed potent activity against murine leukemia (L1210), human cervix carcinoma (HeLa), and murine mammary carcinoma (FM3A/0). Notably, some derivatives exhibited IC values significantly lower than traditional chemotherapeutics .
- Cell Cycle Arrest : In HeLa cells treated with related compounds, a significant G2/M phase arrest was observed at concentrations as low as 30 nM. This suggests that this compound may similarly affect cell cycle dynamics .
Data Table: Biological Activity Comparison
| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MIA PaCa-2 | Low micromolar | Tubulin polymerization inhibition |
| Related Compound A | HeLa | 0.5 | G2/M phase arrest |
| Related Compound B | FM3A/0 | 0.3 | Apoptosis induction |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- Electron-Withdrawing Effects: The benzenesulfonyl group in the target compound is more electron-withdrawing than the phenylsulfanyl group in Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate, enhancing stability but reducing nucleophilicity .
- Ester Chain Length : Methyl esters (target compound) exhibit higher volatility and faster metabolic clearance compared to ethyl or propyl esters (e.g., Propyl 2-(4-methylbenzenesulfonamido)benzoate) .
- Bioactivity: Sulfonamide derivatives like metsulfuron methyl ester (herbicide) and benzenesulfonamides (antibacterial) highlight the role of substituents in biological activity.
Physicochemical Properties
Table 2: Physical and Crystallographic Data
Key Observations :
- Polarity : The target compound’s methyl ester and sulfonamide groups increase polarity compared to phenylsulfanyl analogs, improving aqueous solubility .
- Crystal Packing: Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate exhibits distorted tetrahedral geometries (e.g., C10–C11–H11: 120.6°), while benzenesulfonyl derivatives show more rigid conformations due to stronger intermolecular forces .
Q & A
Basic: What are the common synthetic routes for Methyl 2-[benzenesulfonyl(methyl)amino]acetate?
Answer:
The synthesis typically involves two key steps:
Sulfonylation : Reacting methylaminoacetate derivatives with benzenesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine) to form the sulfonamide intermediate.
Esterification : Protecting the carboxylic acid group via methylation, often using methanol in the presence of a catalyst like sulfuric acid or via diazomethane.
Similar methodologies are employed for structurally related sulfonamide esters, where reaction temperature (0–25°C) and stoichiometric control are critical to avoid over-sulfonylation .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy : and NMR to confirm the sulfonamide, ester, and methyl group connectivity.
- HPLC-MS : For purity assessment and molecular weight verification (e.g., ESI-MS to detect [M+H] ions).
- X-ray Crystallography : To resolve stereochemical ambiguities, as demonstrated in sulfonamide-containing analogs .
- FT-IR : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Answer:
Byproduct mitigation strategies include:
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency and reduce side reactions.
- Temperature Control : Maintaining sub-ambient temperatures during sulfonylation to prevent decomposition.
- Purification Techniques : Gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization to isolate the target compound from sulfonic acid byproducts .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise due to:
- Purity Variability : Impurities from incomplete sulfonylation or ester hydrolysis can skew bioassay results. Validate purity via HPLC (>98%) and NMR before testing .
- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines may alter activity. Standardize protocols using controls like known enzyme inhibitors .
Basic: What are the recommended handling and storage practices?
Answer:
- Storage : Keep in airtight containers at –20°C under inert gas (N or Ar) to prevent ester hydrolysis or sulfonamide oxidation.
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from sulfonic acid derivatives. Waste must be neutralized before disposal .
Advanced: What computational modeling approaches are suitable for studying its reactivity?
Answer:
- Density Functional Theory (DFT) : To model sulfonamide group electronic effects and predict reaction pathways.
- Molecular Dynamics (MD) : For simulating interactions with biological targets (e.g., enzymes) based on crystallographic data from analogs .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- Acidic Conditions : Ester hydrolysis accelerates below pH 3, generating benzenesulfonyl-methylamine and acetic acid.
- Alkaline Conditions : Sulfonamide bonds remain stable, but ester groups may degrade above pH 9.
- Thermal Stability : Decomposition occurs above 80°C; monitor via TGA or accelerated stability studies .
Basic: What functional groups dictate its reactivity in organic synthesis?
Answer:
- Sulfonamide Group : Participates in nucleophilic substitutions or hydrogen bonding.
- Ester Group : Susceptible to hydrolysis or transesterification.
- Methylamino Group : Can undergo alkylation or act as a directing group in metal-catalyzed reactions .
Advanced: What role could this compound play in drug delivery systems?
Answer:
- Prodrug Design : The ester moiety can be hydrolyzed in vivo to release active sulfonamide drugs.
- Lipid Solubility : Enhances blood-brain barrier penetration compared to carboxylate analogs, as seen in related sulfonamide esters .
Advanced: How to resolve conflicting NMR spectral data for this compound?
Answer:
- Solvent Effects : Ensure consistent deuterated solvents (e.g., CDCl vs. DMSO-d) to avoid chemical shift variability.
- Impurity Peaks : Compare with published spectra of analogs (e.g., ethyl 2-[(phenylsulfanyl)methyl]aminoacetate) to identify artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
